Diisoundecyl phthalate

描述

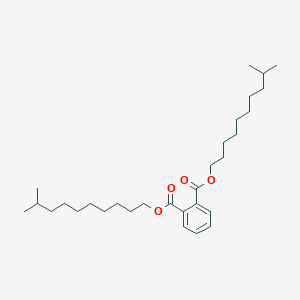

Diisoundecyl phthalate (DIUP), with the molecular formula C₃₀H₅₀O₄ and CAS numbers 96507-86-7 or 85507-79-5 , is a high-molecular-weight phthalate ester characterized by branched C₁₁ alkyl chains. It is primarily used as a plasticizer in polyvinyl chloride (PVC) and other polymers to enhance flexibility, durability, and thermal stability. DIUP belongs to the group of long-chain phthalates, which have gained attention as alternatives to shorter-chain phthalates like di(2-ethylhexyl) phthalate (DEHP) due to perceived lower toxicity and slower migration rates .

准备方法

Diisoundecyl phthalate is synthesized through the esterification of phthalic acid with isoundecyl alcohol. The reaction typically involves heating phthalic acid with isoundecyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the reaction, driving the equilibrium towards the formation of the ester . Industrial production methods involve similar processes but on a larger scale, often using continuous reactors to increase efficiency and yield.

化学反应分析

Metabolism and Biochemical Reactions

In biological systems, DIDP undergoes rapid Phase-I metabolism via ester hydrolysis to form hydrolytic monoesters (primary metabolites). These are further oxidized to secondary metabolites (e.g., phthalic acid derivatives) .

Key Reaction Pathways

- Hydrolysis : Ester cleavage yields mono-isodecyl phthalate and phthalic acid.

- Oxidation : Monoesters are oxidized to secondary metabolites (e.g., 4-carboxybenzyl alcohol derivatives).

- Excretion : Secondary metabolites dominate in urine, with median concentrations of 2.7 μg/L in humans .

Environmental Reactions

DIDP’s physical properties influence its environmental behavior:

Reactivity with Acids

- Esters react with strong acids to liberate heat, alcohols, and acids.

- Vigorous reactions may occur with oxidizing acids, generating flammable products .

Toxicological Reactions

DIDP exhibits mild toxicity but specific biochemical interactions:

Liver Effects

- Repeated oral exposure induces peroxisome proliferation in rodents (LOAEL: 15 mg/kg/day) .

- Humans are less susceptible due to differences in lipid metabolism .

Developmental Toxicity

科学研究应用

Plasticizer in Polymers

DiDP is predominantly used as a plasticizer in PVC formulations. Its ability to improve flexibility and processability makes it valuable in:

- Consumer Products : Toys, flooring, and medical devices.

- Industrial Applications : Coatings, adhesives, and sealants.

Toxicokinetics Research

Toxicokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion of DiDP. Research has shown that:

- Absorption : DiDP is absorbed via oral and inhalation routes, with significant tissue distribution noted in studies involving animal models .

- Metabolism : DiDP undergoes rapid metabolism to form monoesters and phthalic acid, which are then excreted .

Environmental Impact Studies

Research indicates that DiDP can persist in the environment and may have endocrine-disrupting properties. Key findings include:

- Persistence : DiDP is resistant to biodegradation, leading to potential accumulation in ecosystems .

- Bioaccumulation : Studies suggest that DiDP can bioaccumulate in aquatic organisms, raising concerns about its ecological impact .

Health Risk Assessments

DiDP has been evaluated for its potential health risks through various studies:

- Toxicity : Animal studies indicate low acute toxicity but highlight liver effects at higher doses .

- Reproductive Effects : Two-generation studies in rats showed reduced pup survival rates but no significant fertility impairment .

Table 1: Toxicokinetic Properties of Diisoundecyl Phthalate

| Parameter | Value |

|---|---|

| Oral LD50 | >29,100 mg/kg |

| Inhalation LC50 | >12,540 mg/m³ |

| Major Metabolites | Phthalic acid, oxidized monoester |

| Absorption via Inhalation | ~73% |

| Dermal Absorption | 2-4% |

Table 2: Health Effects Summary from Animal Studies

| Study Type | Observed Effects | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) |

|---|---|---|---|

| Repeated Dose (Rats) | Increased liver weights | 60 | 120 |

| Two-Generation Reproduction | Reduced pup survival | Not determined | Not determined |

Case Study 1: Human Exposure Assessment

A study analyzed human biological monitoring data to assess exposure levels to DiDP among different age groups. Results indicated that children had higher exposure levels compared to adults due to the prevalence of phthalates in consumer products such as toys and food packaging .

Case Study 2: Environmental Hazard Evaluation

The U.S. Environmental Protection Agency (EPA) conducted a comprehensive risk evaluation for DiDP, focusing on its environmental release from manufacturing processes. The evaluation highlighted potential hazards associated with its persistence and bioaccumulation in aquatic systems .

作用机制

Diisoundecyl phthalate exerts its effects primarily through its role as an endocrine disruptor. It interferes with hormone synthesis, transport, and metabolism by interacting with nuclear receptors in various tissues. This disruption can lead to altered development and function of hormone-dependent structures, potentially causing reproductive and neurological disorders . The molecular targets and pathways involved include the hypothalamic-pituitary-gonadal axis, the adrenal axis, and the thyroid axis .

相似化合物的比较

Comparison with Similar Phthalate Compounds

Structural and Physicochemical Properties

Phthalates differ in alkyl chain length, branching, and molecular weight, which influence their performance and environmental behavior. Key compounds compared include:

| Compound | Abbreviation | Alkyl Chain | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|---|---|

| DEHP | DEHP | C₈ (branched) | C₂₄H₃₈O₄ | 390.56 g/mol | 117-81-7 |

| Diisononyl | DINP | C₉ (branched) | C₂₆H₄₂O₄ | 418.61 g/mol | 28553-12-0 |

| Diisodecyl | DIDP | C₁₀ (branched) | C₂₈H₄₆O₄ | 446.66 g/mol | 26761-40-0 |

| Diisoundecyl | DIUP | C₁₁ (branched) | C₃₀H₅₀O₄ | 474.72 g/mol | 96507-86-7 |

| Ditridecyl | DTDP | C₁₃ (branched) | C₃₄H₅₈O₄ | 530.82 g/mol | 119-06-2 |

Key Observations :

- Chain Length : DIUP’s longer alkyl chains (C₁₁) increase molecular weight, reducing volatility and migration rates compared to DEHP (C₈) or DINP (C₉) .

- Plasticizing Efficiency : Longer chains generally reduce plasticizing efficiency but improve permanence in PVC matrices .

Biodegradation and Environmental Persistence

A critical study comparing ultimate biodegradation (OECD 301F test) under unacclimated conditions at 25°C revealed significant differences :

| Compound | Biodegradation (% ± SD) |

|---|---|

| DEHP | 63 ± 18 |

| DINP | 70 ± 11 |

| DIDP | 67 ± 13 |

| DIUP | 57 ± 14 |

| DTDP | Not tested |

Analysis :

- DIUP exhibits the lowest biodegradation rate among tested phthalates, suggesting higher environmental persistence. This contrasts with DEHP, which degrades faster despite its known toxicity .

- Longer alkyl chains and branching likely hinder microbial breakdown, a trend observed across high-molecular-weight phthalates .

Toxicity and Metabolite Profiles

- DEHP : Well-documented reproductive toxicity, classified as a Category 1B reproductive toxicant in the EU .

- DIUP: Limited toxicity data, but metabolites like mono(carboxy-isoalkyl) phthalates have been detected in urine, indicating oxidative metabolism .

Data Tables

Table 1: Key Physicochemical Properties

| Property | DIUP | DEHP | DINP | DIDP |

|---|---|---|---|---|

| Molecular Weight | 474.72 | 390.56 | 418.61 | 446.66 |

| Boiling Point (°C) | ~400* | 385 | 390 | 420 |

| Water Solubility (mg/L) | <0.01 | 0.27 | 0.02 | 0.001 |

| Log Kow | ~9.5* | 7.6 | 8.7 | 9.4 |

*Estimated based on structural analogs .

生物活性

Diisoundecyl phthalate (DIUP) is a high molecular weight phthalate ester commonly used as a plasticizer in various industrial applications. Understanding its biological activity is crucial due to its widespread use and potential implications for human health and the environment. This article compiles data on DIUP's biological activity, including toxicity studies, metabolic pathways, and case studies related to human exposure.

This compound is characterized by its long carbon chain structure, making it effective as a plasticizer in flexible polyvinyl chloride (PVC) and other polymers. It enhances the flexibility, durability, and longevity of products such as flooring, cables, and toys.

Toxicity Studies

Toxicological assessments of DIUP have primarily focused on its effects on liver function and general health in animal models. Key findings include:

- Acute Toxicity : In acute oral studies in rats, the LD50 for DIUP was reported to be greater than 15,800 mg/kg body weight (bw), indicating low acute toxicity .

- Repeated Dose Toxicity : A study indicated that repeated doses of DIUP led to increased liver weights without significant pathological changes at doses above 120 mg/kg bw/day. The No Observed Adverse Effect Level (NOAEL) was established at 60 mg/kg bw/day .

Metabolism and Excretion

DIUP undergoes rapid metabolism in the body. Phase I metabolism involves ester hydrolysis, producing monoesters that can further oxidize into secondary metabolites. Human biological monitoring has shown that these metabolites are detectable in urine, suggesting effective excretion mechanisms .

Dermal and Ocular Effects

Dermal exposure studies have shown mild skin irritation when DIUP is applied under occlusive conditions. For instance:

- In a study involving rabbits, mild erythema was observed after 24 hours of exposure to undiluted DIUP .

- Human patch tests with 5% DIUP showed no significant allergic reactions in most subjects, though isolated cases of dermatitis were reported .

Case Study: Allergic Contact Dermatitis

A notable case involved a 64-year-old woman who developed severe allergic contact dermatitis from wearing PVC wristbands containing DIUP. Patch testing confirmed a positive reaction to DIUP, highlighting the potential for sensitization in susceptible individuals .

Reproductive and Developmental Toxicity

Reproductive toxicity studies in rats indicated that while there were increases in liver and kidney weights in parental animals, no significant impairment of fertility was observed. The NOAEL for fertility was determined at approximately 427-927 mg/kg bw/day . However, reduced survival rates were noted among offspring in two-generation studies.

Summary of Findings

| Study Type | Findings |

|---|---|

| Acute Toxicity | LD50 > 15,800 mg/kg bw |

| Repeated Dose Toxicity | NOAEL: 60 mg/kg bw; increased liver weights at higher doses |

| Dermal Effects | Mild skin irritation; isolated cases of dermatitis reported |

| Metabolism | Rapid conversion to monoesters; metabolites detectable in urine |

| Reproductive Toxicity | Increased liver/kidney weights; no fertility impairment; reduced pup survival noted |

常见问题

Basic Research Questions

Q. How can researchers ensure accurate characterization of diisoundecyl phthalate in experimental settings?

- Methodological Answer : Utilize spectroscopic techniques such as nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) to confirm molecular structure and purity. Cross-reference spectral data with CAS registry information (CAS 84-77-5) and existing safety data sheets to validate chemical identity . For quantification, employ gas chromatography-mass spectrometry (GC-MS) with internal standards to minimize matrix effects .

Q. What safety protocols are essential when handling this compound in laboratory environments?

- Methodological Answer : Adhere to OSHA Hazard Communication Standards (29 CFR 1910.1200) by using personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Ensure adequate ventilation (e.g., fume hoods) during synthesis or sample preparation. First-aid measures for accidental exposure include immediate skin washing with soap/water (15+ minutes) and medical consultation for inhalation incidents .

Q. What standardized analytical methods are recommended for detecting this compound in environmental matrices?

- Methodological Answer : Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) paired with GC-MS is widely used for environmental samples. Optimize recovery rates using surrogate standards (e.g., deuterated phthalates) to account for matrix interference. Method validation should include calibration curves (1–1000 ppb) and spike-recovery tests to ensure precision (±15% RSD) .

Q. How can researchers design controlled experiments to assess this compound’s acute toxicity in model organisms?

- Methodological Answer : Follow OECD Test Guidelines (e.g., TG 423 or TG 236) for acute oral toxicity studies. Use Daphnia magna or zebrafish embryos for ecotoxicological assays, with exposure concentrations ranging from 0.1–100 mg/L. Include negative controls (solvent-only) and positive controls (e.g., bisphenol A) to validate experimental responsiveness .

Advanced Research Questions

Q. How can conflicting data on the endocrine-disrupting effects of this compound be systematically analyzed?

- Methodological Answer : Conduct a systematic review with meta-analysis to reconcile discrepancies. Stratify studies by exposure duration (acute vs. chronic), model systems (in vitro vs. in vivo), and endpoints (e.g., estrogen receptor binding vs. transcriptional activation). Use funnel plots to assess publication bias and sensitivity analyses to identify confounding variables (e.g., coexposure to other phthalates) .

Q. What methodologies are effective in isolating and identifying this compound degradation products in environmental samples?

- Methodological Answer : Deploy high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) to resolve degradation byproducts. Pair with stable isotope tracing (e.g., ¹³C-labeled this compound) to track metabolic pathways in microbial consortia. Structural elucidation can be enhanced via tandem MS/MS and computational modeling (e.g., QSAR) .

Q. How should researchers address variability in this compound leaching rates across polymer matrices?

- Methodological Answer : Design accelerated aging experiments under controlled temperature/humidity conditions (e.g., 40°C/75% RH) to simulate long-term leaching. Use gravimetric analysis and GC-MS to quantify leaching kinetics. Apply Arrhenius modeling to extrapolate real-time degradation rates, and validate with field samples from landfill or marine environments .

Q. What experimental frameworks are suitable for evaluating the transgenerational epigenetic effects of this compound?

- Methodological Answer : Utilize multi-generational rodent models (e.g., F0–F3 lineages) with exposure during critical windows (e.g., gestation/lactation). Assess DNA methylation patterns via bisulfite sequencing and histone modification profiles (ChIP-seq). Integrate transcriptomic data (RNA-seq) to link epigenetic changes to phenotypic outcomes (e.g., reproductive abnormalities) .

Q. How can computational models improve risk assessment of this compound in heterogeneous populations?

- Methodological Answer : Develop physiologically based pharmacokinetic (PBPK) models incorporating population variability (e.g., age, metabolic enzyme polymorphisms). Calibrate models using human biomonitoring data (urinary metabolites) and in vitro hepatic clearance rates. Sensitivity analysis should prioritize high-impact parameters (e.g., renal excretion efficiency) .

Q. What strategies mitigate cross-contamination in analytical workflows for this compound?

- Methodological Answer : Implement procedural blanks and glassware pre-cleaning (e.g., baking at 300°C for 4 hours). Use phthalate-free solvents and PTFE-lined caps to prevent leaching. For trace-level analysis, employ isotope dilution techniques and confirm absence of background contamination via method detection limit (MDL) studies .

属性

IUPAC Name |

bis(9-methyldecyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O4/c1-25(2)19-13-9-5-7-11-17-23-33-29(31)27-21-15-16-22-28(27)30(32)34-24-18-12-8-6-10-14-20-26(3)4/h15-16,21-22,25-26H,5-14,17-20,23-24H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGBAGUMSAPUZPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90242295 | |

| Record name | Diisoundecyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90242295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96507-86-7 | |

| Record name | Diisoundecyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096507867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisoundecyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90242295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisoundecyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。